molecular formula C4H8ClNO2 B009767 Azetidine-3-carboxylic acid hydrochloride CAS No. 102624-96-4

Azetidine-3-carboxylic acid hydrochloride

Cat. No.: B009767
CAS No.: 102624-96-4
M. Wt: 137.56 g/mol
InChI Key: RNIZUCJGSDJAOQ-UHFFFAOYSA-N
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Description

Azetidine-3-carboxylic acid hydrochloride (CAS: 102624-96-4) is a heterocyclic organic compound with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . It is the hydrochloride salt of azetidine-3-carboxylic acid, a four-membered azacycle featuring a carboxylic acid group at the 3-position. This compound is widely used as a laboratory chemical and pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and drug candidates .

Properties

IUPAC Name

azetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZUCJGSDJAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538625
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102624-96-4
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102624-96-4
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Preparation Methods

Thermal Reaction with Alkaline Hydroxides

The most well-documented method involves the decarboxylation of N-benzyl-3,3-bis(hydroxymethyl)azetidine under alkaline conditions. In a representative procedure, 41.5 g of the precursor is heated with potassium hydroxide (85%) and zinc diacetate in a hydrocarbon oil solvent at 200°C for 24 hours, generating 14.4 L of hydrogen gas. The reaction proceeds via cleavage of hydroxymethyl groups, forming the potassium salt of N-benzyl azetidine-3-carboxylic acid and potassium formate.

Key Conditions:

  • Catalyst: Zinc oxide or cadmium nitrate (0.2–5.0% by metal weight).

  • Temperature: 175–225°C (optimal: 180–200°C).

  • Solvent: Naphthenic hydrocarbon oils (e.g., Ondine 15).

Post-reaction workup involves dissolving the mixture in water, separating zinc oxide by filtration, and isolating the potassium salt via ion exchange chromatography. Acidification with phosphoric acid yields N-benzyl azetidine-3-carboxylic acid, which is hydrogenated over palladium/charcoal to remove the benzyl group. Final treatment with hydrochloric acid produces the hydrochloride salt.

Catalyst Performance Comparison

Zinc-based catalysts favor lower reaction viscosity, while cadmium compounds accelerate kinetics. For example, substituting zinc diacetate with cadmium nitrate reduced reaction time from 24 hours to 1.5 hours, albeit with a slight yield decrease (90% vs. 85.8%).

Table 1: Catalytic Decarboxylation Outcomes

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Zinc diacetate2002485.896.0
Cadmium nitrate1951.580.090.0

Halogenation-Hydrolysis Route via 3-Iodoazetidine Intermediates

Synthesis of 3-Iodoazetidines

A divergent approach employs 1-azabicyclo[1.1.0]butane (ABB) intermediates. Treatment of allylamine hydrobromide with phenyllithium generates ABB, which reacts with iodine to form 3-iodoazetidines. Subsequent hydrolysis under basic conditions yields azetidine-3-carboxylic acid.

Procedure Highlights:

  • ABB Formation: Allylamine hydrobromide (17) reacts with PhLi in THF at −78°C.

  • Iodination: ABB treated with NaI in acetonitrile affords tert-butyl 3-iodoazetidine-1-carboxylate (81% yield).

  • Hydrolysis: 3-Iodoazetidine derivatives hydrolyzed with NaOH/MeOH/H₂O at reflux yield the free acid.

Hydrochloride Salt Formation

The free acid is converted to the hydrochloride salt by dissolution in aqueous HCl, followed by solvent evaporation. For example, azetidine-3-carboxylic acid (17.3 g) dissolved in 1M HCl and lyophilized yields the hydrochloride form.

Purification and Scalability Considerations

Solvent-Based Separation

Potassium formate and N-benzyl azetidine-3-carboxylic acid salts exhibit differential solubility in isopropyl alcohol. Post-reaction mixtures boiled in isopropyl alcohol and cooled to 5°C precipitate potassium formate, leaving the azetidine derivative in solution. Filtration and solvent stripping yield purified intermediates.

Ion Exchange Chromatography

Crude reaction mixtures dissolved in water are passed through acid-activated ion exchange resins (e.g., Dualite C26TR). Elution with deionized water isolates the azetidine carboxylate, which is acidified and crystallized.

Industrial-Scale Optimization

Continuous Hydrogenolysis

Palladium/charcoal-catalyzed hydrogenolysis of N-benzyl azetidine-3-carboxylic acid in acetic acid at 50–55°C for 22 hours achieves >95% debenzylation. Continuous flow systems enhance throughput, reducing catalyst fouling.

Residual Metal Limits

Final products require <30 ppm potassium, achieved via tartaric acid treatment. Adding 50% tartaric acid to filtrates precipitates potassium bitartrate, which is removed by filtration.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates
Azetidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drugs designed to interact with specific biological targets .

Peptidomimetics
Due to its structural properties, azetidine-3-carboxylic acid acts as an amino acid surrogate in the design of peptidomimetics. This application is vital for developing new therapeutic agents that mimic the action of peptides while offering improved stability and bioavailability .

Biochemical Research

Enzyme Interaction Studies
In biochemistry, this compound is utilized to study enzyme interactions and metabolic pathways. The compound's ability to mimic natural substrates enables researchers to investigate enzyme kinetics and mechanisms, providing insights into various biochemical processes .

Development of Bioactive Libraries
The compound is also instrumental in synthesizing libraries of bioactive compounds. Researchers have successfully used azetidine derivatives to create compounds with potential antibacterial and anti-inflammatory properties, showcasing its versatility in drug discovery .

Agricultural Applications

Plant Hybridization
Azetidine-3-carboxylic acid has been identified as a plant hybridizing agent due to its ability to induce male sterility in plants. This property is particularly useful in the development of hybrid crops, allowing for controlled breeding and improved crop yields .

Agrochemical Formulations
The compound is being explored for its potential in formulating agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing the performance of these chemicals contributes to more sustainable agricultural practices .

Material Science

Polymer Synthesis
Recent studies have indicated that this compound can be utilized in material science for synthesizing polymers with unique properties. The compound's reactivity allows it to participate in various polymerization processes, leading to materials with tailored characteristics for specific applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
PharmaceuticalsDrug intermediates for neurological disordersEnhances drug efficacy and selectivity
BiochemistryEnzyme interaction studiesInsights into enzyme kinetics
PeptidomimeticsDesign of stable peptide analogsImproved stability and bioavailability
AgriculturePlant hybridization agentsControlled breeding for hybrid crops
AgrochemicalsFormulation of pesticides and herbicidesSustainable agricultural practices
Material ScienceSynthesis of specialized polymersTailored material properties

Case Studies

Case Study 1: Synthesis of Antibacterial Agents
A research team synthesized a series of azetidine derivatives using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against several strains, demonstrating the compound's utility in developing new antibiotics .

Case Study 2: Hybrid Crop Development
In agricultural research, azetidine-3-carboxylic acid was applied as a hybridizing agent in maize. The introduction of male sterility led to increased hybrid vigor and yield, showcasing its effectiveness in crop improvement programs .

Mechanism of Action

The mechanism of action of azetidine-3-carboxylic acid hydrochloride involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can disrupt normal protein synthesis, leading to various biological effects . The compound’s ring strain and nitrogen atom play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Key Properties:

  • Boiling Point : 268.5°C at 760 mmHg
  • Flash Point : 116.2°C
  • Hazards : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Handling : Requires ventilation, protective gloves, and avoidance of dust formation .

Comparison with Structurally Similar Compounds

Azetidine-3-carboxylic acid hydrochloride belongs to a family of azetidine derivatives with varying substituents and functional groups. Below is a detailed comparison with key analogues:

Methyl Azetidine-3-Carboxylate Hydrochloride

  • CAS : 100202-39-9
  • Molecular Formula: C₅H₁₀ClNO₂
  • Molecular Weight : 151.59 g/mol
  • Key Features : Methyl ester derivative of azetidine-3-carboxylic acid; commonly used as a synthetic intermediate.
  • Physical Properties : Melting point = 95°C, boiling point = 192°C, flash point = 69°C .
  • Applications : Key precursor in the synthesis of sphingosine-1-phosphate receptor modulators and other drug candidates .
  • Safety : Higher flammability due to lower flash point compared to the parent compound .

tert-Butyl Azetidine-3-Carboxylate Hydrochloride

  • CAS : 37675-19-7
  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • Key Features : Bulkier tert-butyl ester group enhances stability during synthetic reactions.
  • Applications : Used in gram-scale syntheses of azetidine fragments for medicinal chemistry .

3-(Trifluoromethoxy)this compound

  • CAS : 1638767-91-5
  • Molecular Formula: C₅H₇ClF₃NO₃
  • Molecular Weight : 221.56 g/mol
  • Key Features : Trifluoromethoxy substituent introduces electron-withdrawing effects, altering reactivity and bioavailability.

L-Azetidine-2-Carboxylic Acid

  • CAS : 2133-34-8
  • Molecular Formula: C₄H₇NO₂
  • Molecular Weight : 101.10 g/mol
  • Key Features : Stereoisomer with a carboxylic acid group at the 2-position instead of 3.
  • Applications : Studied for its role in plant metabolism and as a proline analogue .

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Applications References
This compound 102624-96-4 C₄H₈ClNO₂ 137.56 Carboxylic acid at position 3, HCl salt Lab chemical, pharmaceutical intermediate
Methyl azetidine-3-carboxylate hydrochloride 100202-39-9 C₅H₁₀ClNO₂ 151.59 Methyl ester, higher flammability Drug synthesis intermediate
tert-Butyl azetidine-3-carboxylate HCl 37675-19-7 C₈H₁₆ClNO₂ 193.67 tert-Butyl ester, enhanced stability Gram-scale synthesis
3-(Trifluoromethoxy)azetidine-3-carboxylic acid HCl 1638767-91-5 C₅H₇ClF₃NO₃ 221.56 Trifluoromethoxy substituent Fluorinated drug candidates
L-Azetidine-2-carboxylic acid 2133-34-8 C₄H₇NO₂ 101.10 2-position carboxylic acid, proline analogue Plant metabolism studies

Pharmaceutical Relevance

  • This compound is a critical building block for SPH1 receptor modulators (e.g., KSI-6666) and anticancer agents .
  • Derivatives like the trifluoromethoxy analogue are explored for their enhanced metabolic stability and target affinity .

Biological Activity

Azetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing azetidine ring with a carboxylic acid functional group. Its molecular formula is C5H8ClNC_5H_8ClN with a molecular weight of approximately 177.63 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antiproliferative Effects : Research indicates that azetidine-3-carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 10 to 33 nM, demonstrating their potency as anticancer agents .
  • Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that these compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Enzyme Inhibition : this compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH could elevate endocannabinoid levels, suggesting therapeutic implications for pain management and anxiety disorders.

Case Study 1: Antiproliferative Activity in MCF-7 Cells

In a study evaluating the antiproliferative effects of azetidine derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like combretastatin A-4 (CA-4). The study utilized flow cytometry to assess cell cycle distribution and found that treatment with azetidine derivatives resulted in G2/M phase arrest and subsequent apoptosis in MCF-7 cells .

Case Study 2: Interaction with Tubulin

Further investigation into the interaction between azetidine derivatives and tubulin revealed that these compounds significantly inhibited tubulin polymerization in vitro. Confocal microscopy confirmed alterations in microtubule organization post-treatment, supporting the hypothesis that these compounds target tubulin as part of their mechanism of action .

Table 1: Antiproliferative Activities of Azetidine Derivatives

CompoundCell LineIC50 (nM)Mechanism
Azetidine-3-HClMCF-710–33Tubulin destabilization
CA-4MCF-73.9Tubulin binding
Azetidine-3-HClMDA-MB-23123–33Tubulin destabilization

Table 2: Enzyme Inhibition Potential

CompoundEnzyme TargetInhibition Type
Azetidine-3-HClFatty Acid Amide Hydrolase (FAAH)Competitive Inhibition

Q & A

Q. What are the optimal storage conditions for azetidine-3-carboxylic acid hydrochloride to ensure long-term stability?

The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at recommended temperatures. For powder form, -20°C ensures stability for up to 3 years, while 4°C preserves it for 2 years. In solution, -80°C extends stability to 6 months, and -20°C to 1 month. Avoid exposure to moisture, direct sunlight, or incompatible materials like strong acids/oxidizers .

Q. How should researchers handle discrepancies in reported solubility data for this compound?

While reports high solubility (4050 mg/mL in water), other sources lack explicit data . To resolve contradictions, empirically verify solubility in target solvents (e.g., methanol, THF) under controlled conditions. Pre-saturate solvents and use sonication or heating (≤40°C) to enhance dissolution, monitoring for decomposition via HPLC or NMR .

Q. What safety precautions are critical when working with this compound?

Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood with local exhaust ventilation to avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water for 15 minutes. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

outlines methods using triethylamine in methanol or NaOH in THF. To optimize, consider:

  • Reagent stoichiometry : Adjust molar ratios of starting materials (e.g., azetidine derivatives) to minimize side reactions.
  • Temperature control : Maintain reactions at 0–25°C to prevent thermal degradation.
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) for high-purity isolates. Patent methods (e.g., improved catalytic processes) may offer higher efficiency .

Q. What experimental strategies address the compound’s potential instability during biological assays?

  • Buffer selection : Use phosphate-buffered saline (pH 7.4) with 1% DMSO to enhance solubility and stability.
  • Short-term assays : Limit exposure to aqueous environments >24 hours to avoid hydrolysis.
  • Analytical validation : Employ LC-MS to monitor degradation products, particularly under physiological conditions .

Q. How can researchers reconcile conflicting data on the compound’s toxicological profile?

While states no carcinogenic classification (IARC, NTP), acute toxicity (H302, H315, H319) is noted. Design dose-response studies using in vitro models (e.g., HepG2 cells) to assess cytotoxicity thresholds. Pair with in vivo assays (rodent models) for systemic toxicity, adhering to OECD guidelines .

Q. What methodologies are recommended for analyzing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins.
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s log P (-0.86) and TPSA (49.33 Ų), which influence membrane permeability .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of interactions .

Methodological Challenges

Q. How should researchers mitigate variability in bioactivity data across studies?

Standardize assay conditions:

  • Cell lines : Use authenticated lines (e.g., ATCC) with consistent passage numbers.
  • Compound preparation : Pre-dissolve in DMSO at 10 mM stocks, aliquot, and store at -80°C.
  • Controls : Include positive/negative controls (e.g., known enzyme inhibitors) in each experiment .

Q. What analytical techniques validate the structural integrity of this compound in complex matrices?

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with reference data (δ 3.8–4.2 ppm for azetidine protons).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 138.066 (C4_4H8_8NO2_2Cl).
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Use ADMET prediction tools (e.g., SwissADME) with input parameters:

  • Log P : -0.86 (moderate hydrophilicity).
  • H-bond donors/acceptors : 2 and 3, respectively.
  • Polar surface area : 49.33 Ų (suggesting low blood-brain barrier penetration) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Azetidine-3-carboxylic acid hydrochloride

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